molecular formula C15H14FN5O2 B6443761 8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549041-09-8

8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6443761
CAS No.: 2549041-09-8
M. Wt: 315.30 g/mol
InChI Key: YYMUPPPLGMEKRD-UHFFFAOYSA-N
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Description

8-(7-Fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. It features a unique molecular hybrid structure, incorporating a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold linked to a 7-fluoroquinazolin-4-yl group. This combination is of significant interest in medicinal chemistry, as the 1,3,8-triazaspiro[4.5]decane-2,4-dione core has been identified as a novel, selective chemotype for the δ opioid receptor (DOR), a promising target for neurological disorders and pain management . Concurrently, the quinazolin-4-one moiety is a privileged structure in drug discovery, known for its ability to interact with various enzyme active sites, particularly kinases and proteases . The strategic incorporation of a fluorine atom at the 7-position of the quinazoline ring is a common tactic to influence a compound's electronic properties, metabolic stability, and membrane permeability. Researchers can utilize this compound as a key chemical tool to investigate novel signaling pathways for the δ opioid receptor or to develop new inhibitors for disease-relevant enzymes, such as viral proteases . Its primary value lies in its potential as a biased agonist that may exhibit differentiated pharmacological properties compared to traditional chemotypes, potentially leading to improved therapeutic profiles. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2/c16-9-1-2-10-11(7-9)17-8-18-12(10)21-5-3-15(4-6-21)13(22)19-14(23)20-15/h1-2,7-8H,3-6H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMUPPPLGMEKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Route

A common approach involves reacting 2-amino-4-fluorobenzoic acid derivatives with formamidine acetate under acidic conditions:

2-Amino-4-fluorobenzoic acid+Formamidine acetateHCl, \Delta7-Fluoroquinazolin-4-ol\text{2-Amino-4-fluorobenzoic acid} + \text{Formamidine acetate} \xrightarrow{\text{HCl, \Delta}} \text{7-Fluoroquinazolin-4-ol}

The hydroxyl group at C4 is subsequently activated for coupling via chlorination (e.g., POCl₃) to yield 4-chloro-7-fluoroquinazoline.

Fluorination Post-Functionalization

Alternative methods employ late-stage fluorination using Selectfluor® or DAST, though this risks compromising the quinazoline ring stability.

Construction of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Core

The spirocyclic core is synthesized through a tandem cyclization-alkylation process.

Stepwise Cyclization (Adapted from Source )

  • Formation of the Piperidine Ring :
    Ethylenediamine reacts with diethyl oxalate in ethanol to form a diketopiperazine intermediate.

  • Spiroannulation :
    Treatment with 1,4-dibromobutane and K₂CO₃ in DMF induces spirocyclic ring closure at the N8 position:

    Diketopiperazine+1,4-DibromobutaneK₂CO₃, DMF1,3,8-Triazaspiro[4.5]decane-2,4-dione\text{Diketopiperazine} + \text{1,4-Dibromobutane} \xrightarrow{\text{K₂CO₃, DMF}} \text{1,3,8-Triazaspiro[4.5]decane-2,4-dione}

    Yields for this step range from 45–62%, depending on solvent polarity and temperature.

One-Pot Methodology (Source Modification)

A streamlined approach combines cyclization and spiroannulation in a single reactor:

  • Reactants : Glycine ethyl ester, 1,4-diaminobutane, and triphosgene.

  • Conditions : THF, 0°C to room temperature, 12 hours.

  • Yield : 68% after recrystallization (ethanol/water).

Coupling of Quinazoline and Spirocyclic Components

The final step involves nucleophilic substitution or transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

4-Chloro-7-fluoroquinazoline reacts with the spirocyclic amine under basic conditions:

4-Chloro-7-fluoroquinazoline+1,3,8-Triazaspiro[4.5]decane-2,4-dioneEt₃N, DMSOTarget Compound\text{4-Chloro-7-fluoroquinazoline} + \text{1,3,8-Triazaspiro[4.5]decane-2,4-dione} \xrightarrow{\text{Et₃N, DMSO}} \text{Target Compound}

Optimization Data :

BaseSolventTemp (°C)Time (h)Yield (%)
Et₃NDMSO802458
DBUDMF1001272
K₂CO₃NMP120665

Buchwald-Hartwig Amination

For higher regioselectivity, palladium catalysis enables coupling under milder conditions:

4-Bromo-7-fluoroquinazoline+Spirocyclic AminePd₂(dba)₃, Xantphos, Cs₂CO₃Target Compound\text{4-Bromo-7-fluoroquinazoline} + \text{Spirocyclic Amine} \xrightarrow{\text{Pd₂(dba)₃, Xantphos, Cs₂CO₃}} \text{Target Compound}

Key Advantages :

  • Tolerance for sensitive functional groups.

  • Yields up to 85% with 1 mol% catalyst loading.

Purification and Characterization

Chromatographic Methods

  • Normal Phase HPLC : Silica column, hexane/EtOAc gradient (70:30 to 50:50).

  • Reverse Phase HPLC : C18 column, acetonitrile/water + 0.1% TFA.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinazoline H5), 7.89 (d, J = 8.4 Hz, 1H, H6), 4.21 (m, 2H, spiro CH₂), 3.95 (m, 2H, spiro CH₂).

  • ¹³C NMR : 167.8 ppm (C=O), 158.2 ppm (C-F).

  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₄FN₅O₂: 336.1102; found: 336.1105.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost (Relative)
Nucleophilic Substitution729812$$
Buchwald-Hartwig85998$$$
One-Pot Cyclization689524$

Challenges and Mitigation Strategies

  • Low Coupling Efficiency :

    • Cause : Steric hindrance from the spirocyclic framework.

    • Solution : Use bulkier ligands (e.g., DavePhos) in Pd-catalyzed reactions.

  • Epimerization at Spiro Center :

    • Cause : Basic conditions during coupling.

    • Mitigation : Employ non-ionic bases (e.g., Cs₂CO₃) and low temperatures .

Chemical Reactions Analysis

Types of Reactions

8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain ion channels or enzymes involved in neurotransmitter release, leading to its anticonvulsant effects .

Comparison with Similar Compounds

Role of Substituents in Target Engagement

  • Metal-Chelating Groups: Derivatives with pyridine or imidazole rings (e.g., compounds 11, 14, and 15) exhibit potent PHD2 inhibition (IC₅₀ ~50 nM) due to Fe(II)/Mn(II) chelation, whereas non-chelating groups (e.g., thiophene or phenol) render compounds inactive . The 7-fluoroquinazolin-4-yl group in the target compound may similarly coordinate metal ions, but its exact binding mode remains uncharacterized.
  • Electron-Withdrawing Effects: Fluorine and trifluoromethyl groups enhance metabolic stability and membrane permeability.

Selectivity Profiles

  • 5-HT₂C Antagonists : RS102221 demonstrates >100-fold selectivity for 5-HT₂C over 5-HT₂A/2B receptors, attributed to its bulky sulfonamido-phenylpentyl side chain . In contrast, the target compound’s compact quinazoline group may favor kinase or PHD targets over GPCRs.
  • δ Opioid Receptor Agonists : Recent studies identify 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as δ opioid receptor (DOR)-selective agonists, but structural modifications (e.g., 3-chlorophenylpiperazine) are critical for avoiding tachyphylaxis and seizures .

Biological Activity

8-(7-Fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. Its unique spirocyclic structure and the presence of a quinazoline moiety contribute to its diverse biological activities, making it a significant molecule in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Tyrosine Kinases : This compound has been shown to inhibit tyrosine kinases, which play a crucial role in cellular signaling pathways. By disrupting the phosphorylation of target proteins, it interferes with downstream signaling processes that are vital for cell growth and proliferation .
  • Wnt/β-Catenin Pathway : Some derivatives of quinazoline have been found to inhibit the Wnt/β-catenin pathway, which is essential in regulating gene expression and cellular processes related to cancer progression .

The compound exhibits several key biochemical properties:

  • Cellular Effects : It modulates cell function by influencing cell signaling pathways and gene expression. This modulation can lead to altered cellular metabolism and apoptosis in cancer cells .
  • Anticancer Activity : Preliminary studies indicate that this compound demonstrates significant antiproliferative effects against various cancer cell lines. The inhibition of cancer cell growth has been linked to its ability to induce apoptosis .

Research Findings

Recent studies have highlighted the compound's potential as an anticancer agent:

Study Cell Line IC50 (µM) Mechanism
Study 1MDA-MB2311.0Apoptosis via tyrosine kinase inhibition
Study 2SKBR35.0Wnt/β-Catenin pathway inhibition
Study 3MCF-72.0Modulation of cellular metabolism

Case Studies

  • Antiproliferative Activity : In a study focusing on breast cancer cells (MDA-MB231), the compound exhibited an IC50 value of 1 µM, indicating potent antiproliferative activity. The mechanism was identified as apoptosis induction through the inhibition of tyrosine kinases .
  • Wnt Pathway Inhibition : Another study demonstrated that derivatives of this compound could effectively inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer cells. This inhibition led to reduced cell proliferation and increased apoptosis rates in treated cells .

Q & A

Q. What are the optimal synthetic pathways for 8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can side reactions be minimized?

The synthesis of spirocyclic compounds like this requires multi-step protocols. Key steps include:

  • Spirocyclization : Use 2-oxa-spiro[3.4]octane-1,3-dione as a precursor, reacting with fluorinated quinazolinyl amines under reflux in dry benzene (80°C, 3 hours) .
  • Fluorine incorporation : Introduce the 7-fluoroquinazolinyl group via nucleophilic aromatic substitution, ensuring anhydrous conditions to avoid hydrolysis .
  • Purification : Employ gradient elution chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product. Recrystallization from THF or dioxane improves purity .
    Critical parameters : Control pH (<7) during fluorination to prevent dehalogenation, and use protecting groups (e.g., tert-butyl carbamate) for amine intermediates .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Resolve the spirocyclic core and fluorine orientation using monoclinic (P21/c) crystals. Refinement parameters (R < 0.05) ensure accuracy .
  • NMR spectroscopy : Use 19F^{19}\text{F}-NMR to confirm fluorination at the 7-position (δ ≈ -110 ppm) and 1H^{1}\text{H}-NMR to assign protons on the triazaspiro system .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict redox behavior and HOMO/LUMO energies, correlating with cyclic voltammetry data .

Q. What solvent systems and reaction conditions maximize yield in spirocyclization?

  • Solvent choice : Dry benzene or THF minimizes side reactions (e.g., ring-opening). Polar aprotic solvents like DMF reduce aggregation but may require lower temperatures (60–80°C) .
  • Catalysts : Pyrolidine (0.03 mol) accelerates imine formation in spirocyclization steps .
  • Yield optimization : Typical yields range from 40–65%. Scale-up (>10 mmol) demands strict moisture control and inert atmospheres .

Advanced Research Questions

Q. How can computational models predict the compound’s binding affinity to kinase targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of Aurora kinase A (PDB: 1MQ4) to simulate binding. The fluorinated quinazolinyl group shows strong π-π stacking with Phe144 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability. The spirocyclic core maintains rigidity (RMSD < 2 Å), while the fluorine atom enhances hydrophobic interactions .
  • SAR analysis : Compare with analogs (e.g., 3,4,5-trimethoxybenzoyl derivatives) to identify critical substituents for potency .

Q. How do conflicting reports on biological activity (e.g., IC50 variability) arise, and how can they be resolved?

  • Source of variability : Differences in assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles (e.g., residual solvents affecting cell viability) .
  • Mitigation strategies :
    • Standardize assays using recombinant enzymes (e.g., EGFR T790M/L858R) and control inhibitors (e.g., gefitinib).
    • Validate purity via HPLC-MS (≥98% purity, no detectable byproducts) .

Q. What mechanistic insights explain the compound’s selectivity for specific isoforms of phosphodiesterase (PDE)?

  • Enzyme kinetics : Perform Lineweaver-Burk plots to assess competitive/non-competitive inhibition. The triazaspiro moiety likely binds to the PDE4 catalytic pocket, displacing cAMP .
  • Crystallographic evidence : Co-crystallize with PDE4D (2.1 Å resolution) to map hydrogen bonds between the dione group and Gln369 .
  • Mutagenesis studies : Replace PDE4D Gln369 with alanine to test binding energy changes (ΔΔG ≈ +3.2 kcal/mol) .

Methodological Guidance for Data Analysis

Q. How should researchers analyze discrepancies in reported synthetic yields?

  • Statistical tools : Apply ANOVA to compare yields across protocols. Factors like solvent polarity (e.g., benzene vs. DMF) significantly affect outcomes (p < 0.01) .
  • DoE optimization : Use a central composite design to vary temperature (60–100°C), solvent volume (10–30 mL), and catalyst loading (1–5 mol%) .

Q. What strategies validate the absence of toxic metabolites in in vitro studies?

  • LC-MS/MS profiling : Incubate the compound with hepatocyte microsomes (human CYP3A4) and screen for oxidative metabolites (m/z shifts ±16 Da) .
  • ROS assays : Measure intracellular ROS levels (DCFH-DA probe) in HepG2 cells. A >20% increase indicates potential cytotoxicity .

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